molecular formula C25H20N2O4 B2524678 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-indol-1-yl]acetic acid CAS No. 2173999-11-4

2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-indol-1-yl]acetic acid

Cat. No.: B2524678
CAS No.: 2173999-11-4
M. Wt: 412.445
InChI Key: ZPZOSFNGNHMUPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-indol-1-yl]acetic acid is a useful research compound. Its molecular formula is C25H20N2O4 and its molecular weight is 412.445. The purity is usually 95%.
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Scientific Research Applications

Bacterial Catabolism and Biotechnological Applications

Research into the bacterial catabolism of indole-3-acetic acid (IAA) has unveiled significant insights into the aerobic and anaerobic degradation pathways of related compounds, including complex acetic acids. The identification of gene clusters (iac for aerobic degradation and iaa for anaerobic conversion) that enable bacteria to utilize these compounds as carbon, nitrogen, and energy sources, suggests potential biotechnological applications in environmental remediation and agricultural improvements. This pathway not only highlights the microbial capacity to interact with plant hormones but also opens avenues for the development of bacteria-based treatments for pathologies related to IAA excess in plants and humans (Tyler S Laird, Neptali Flores, J. Leveau, 2020).

Synthesis and Drug Development

The synthesis and functionalization of levulinic acid (LEV), derived from biomass, demonstrate the potential of acetic acid derivatives in drug synthesis. LEV's carbonyl and carboxyl groups facilitate the synthesis of diverse chemicals, significantly impacting drug synthesis by reducing costs and simplifying processes. Applications in cancer treatment and medical material development illustrate the broad utility of acetic acid derivatives in medicine, hinting at the untapped potential of compounds like 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-indol-1-yl]acetic acid in the pharmaceutical industry (Mingyue Zhang et al., 2021).

Advanced Material Synthesis

The development of advanced materials through the functionalization of carbon-based quantum dots with amino acids highlights another avenue of research for acetic acid derivatives. Amino acid-functionalized quantum dots exhibit enhanced electronic and optical properties, suggesting their potential in fabricating optoelectronic devices. This area of research underscores the versatility of acetic acid derivatives in nanotechnology and materials science, with applications ranging from sensors to energy storage systems (Pavithra V Ravi et al., 2021).

Environmental and Industrial Applications

The interaction of acetic acid with carbon steel under CO2 corrosion conditions is crucial for understanding material degradation in oil and gas pipelines. Studies on the effect of acetic acid in these environments have led to the development of corrosion prevention measures, highlighting the importance of chemical research in improving industrial safety and efficiency (C. Key, 2014).

Properties

IUPAC Name

2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)indol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4/c28-24(29)14-27-13-12-20-22(10-5-11-23(20)27)26-25(30)31-15-21-18-8-3-1-6-16(18)17-7-2-4-9-19(17)21/h1-13,21H,14-15H2,(H,26,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZOSFNGNHMUPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C5C=CN(C5=CC=C4)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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